molecular formula C10H9BrO2 B3021690 2-(4-Bromophenyl)cyclopropanecarboxylic acid CAS No. 77255-26-6

2-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No. B3021690
CAS RN: 77255-26-6
M. Wt: 241.08 g/mol
InChI Key: DPBUJVBXRABXRH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid and a 4-bromophenyl group. This structure is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 4-allyl-1,2-dimethoxybenzene with ethyl diazoacetate followed by bromination has been used to obtain bromophenol derivatives incorporating cyclopropane moieties . Another approach involves the cyclopropanation of phenylacetonitrile with epichlorohydrin, followed by hydrolysis, lactonization, and bromination to yield 2-bromomethyl-1-phenyl cyclopropane carboxylic acid . These methods highlight the versatility of cyclopropane synthesis and its adaptability to incorporate various functional groups.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with polymorphism being a common phenomenon. For example, two polymorphs of a 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester have been characterized, revealing different crystal structures and phase relationships . Such studies are crucial for understanding the physical properties and stability of these compounds.

Chemical Reactions Analysis

Cyclopropane-containing compounds can undergo a variety of chemical reactions. The bromophenol derivatives with cyclopropyl moieties have been shown to exhibit excellent inhibitory effects against carbonic anhydrase isoenzymes, demonstrating their potential in medicinal chemistry . Additionally, the ring-opening of cyclopropane has been observed in reactions with bromine, leading to the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their substituents. For example, the pKa values of cis-2-substituted 1-cyclopropanecarboxylic acids have been determined, showing that electronic effects of substituents can significantly affect acidity . Moreover, the ionization and cyclization behavior of carboxylic acids can be influenced by the presence of bromine substituents, as seen in the study of 2′-carboxy-4-bromocarbanilide .

Scientific Research Applications

Electrophilic Aromatic Substitution

  • Summary of Application : The compound can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom (usually hydrogen) attached to an aromatic system (like a benzene ring) is replaced by an electrophile .
  • Methods of Application : The key step in electrophilic aromatic substitution is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes : The result of this reaction is a substitution product of benzene . This process is commonly used in the synthesis of a wide range of organic compounds .

Synthesis of Other Organic Compounds

  • Summary of Application : “2-(4-Bromophenyl)cyclopropanecarboxylic acid” can be used as a starting material in the synthesis of other organic compounds .
  • Results or Outcomes : The result of this application would be the synthesis of new organic compounds . The exact outcomes would depend on the specific reactions and conditions used.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

properties

IUPAC Name

2-(4-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBUJVBXRABXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976981
Record name 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)cyclopropanecarboxylic acid

CAS RN

6142-65-0
Record name NSC179404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask, mixed the tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate 2 (3.7 g, 12.0 mmol) in methanol/tetrahydrofuran (1:1, 30 mL) and heated to 50° C. Separately dissolved lithium hydroxide (1.4 g, 60 mmol) in water (15 mL) and then added to the solution of 2. Increased the heat to 65° C., and monitored by HPLC for reaction completion (<1% pA of 2, ˜3 h). The reaction mixture was then cooled to room temperature and distilled to ½ volume. Cooled the suspension to <20° C. and acidified (exothermic addition) the product mixture to pH<2 with 2N HCl (˜30 mL) to precipitate the product. Stirred the resulting suspension at 20° C. for NLT 0.5 h. Filtered the suspension and washed the wetcake with water (˜20 mL). Dried the wetcake at 45° C. under vacuum. Isolated 2.96 g of an off-white solid (98% pA, 97 wt %=99% wt-adjusted yield). 1H NMR (400 MHz, CDCl3) δ 1.35-1.40 (m, 1H), 1.65-1.69 (m, 1H), 1.85-1.89 (m, 1H), 2.53-2.58 (m, 1H), 6.97 (d, 2H, J=8.37), 7.40 (d, 2H, J=8.37). 13C NMR (100 MHz, CDCl3) δ 17.7, 24.2, 26.7, 120.2, 127.7, 131.3, 138.1 & 178.9 with 2 peaks overlapping.
Name
tert-butyl 2-(4-bromophenyl)cyclopropanecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(4-bromophenyl)cyclopropanecarboxylic acid.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ester from step 2 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent was evaporated, the aqueous layer was acidified with HCl 1N and the acid extracted with EtOAc (3×). The combinedorganic extracts were washed with brine, dried and evaporated to afford 2-(4-bromophenyl)cyclopropanecarboxylic acid. Optically active intermediates were obtained by separation on chiral column (Chiral Pak AD) using hexane:EtOH (90:10 with 0.2% TFA).
Name
ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
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2-(4-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
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2-(4-Bromophenyl)cyclopropanecarboxylic acid

Citations

For This Compound
3
Citations
W McCoull, A Bailey, P Barton, AM Birch… - Journal of medicinal …, 2017 - ACS Publications
GPR120 agonists have therapeutic potential for the treatment of diabetes, but few selective agonists have been reported. We identified an indazole-6-phenylcyclopropylcarboxylic acid …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
H Benelkebir, C Hodgkinson, PJ Duriez… - Bioorganic & medicinal …, 2011 - Elsevier
Asymmetric cyclopropanation of styrenes by tert-butyl diazoacetate followed by ester hydrolysis and Curtius rearrangement gave a series of tranylcypromine analogues as single …
JA Pollock - 2011 - dukespace.lib.duke.edu
Lysine specific demethylase 1 (LSD1) is a FAD-dependent amine oxidase enzyme responsible for removing methyl groups from the side chain nitrogen of lysine within histones in order …
Number of citations: 3 dukespace.lib.duke.edu

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